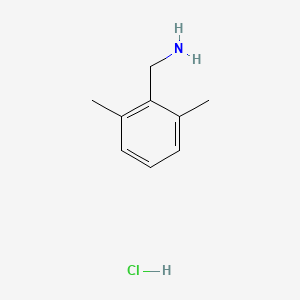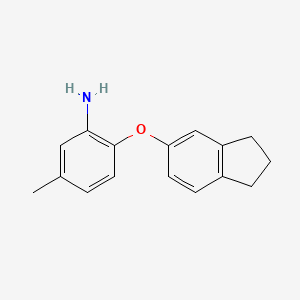
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine” is a complex organic molecule. It contains an indene group (a fused cyclohexene and benzene ring), which is attached to a phenyl ring via an ether linkage. The phenyl ring is substituted with a methyl group and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the ether linkage between the indene and phenyl groups, possibly through a nucleophilic substitution or a Williamson ether synthesis. The methyl and amine groups could be introduced through various methods such as Friedel-Crafts alkylation and reductive amination, respectively .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the indene and phenyl rings, the ether linkage introducing some polarity, and the amine group capable of forming hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, the ether linkage could be cleaved under acidic conditions, and the amine group could be acylated or alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings would likely make it relatively stable and flat. The ether and amine groups could allow for some solubility in polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
In medicinal chemistry, this compound could serve as a precursor for the synthesis of potential therapeutic agents. Its structure suggests it could be useful in creating molecules that interact with biological targets, such as receptors or enzymes. For instance, derivatives of this compound might be investigated for their affinity towards central nervous system receptors, potentially leading to new treatments for neurological disorders .
Pharmacology: Drug Development and Testing
In pharmacology, “2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine” may be utilized in drug development and testing. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be studied to understand how it, or its derivatives, behave in biological systems. This information is crucial for designing drugs with optimal efficacy and minimal side effects .
Biochemistry: Enzyme Inhibition Studies
Biochemically, this compound could be used in enzyme inhibition studies. By modifying its structure, researchers can create inhibitors that bind to enzymes involved in disease pathways. This application is particularly relevant in the design of drugs that target metabolic diseases or cancer, where specific enzymes are overactive or dysregulated.
Materials Science: Organic Semiconductor Research
In materials science, the compound’s aromatic structure and potential for electrical conductivity make it a candidate for organic semiconductor research. It could be used in the development of organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells, contributing to the advancement of flexible and lightweight electronic devices .
Chemical Engineering: Catalyst Design
Chemical engineers could explore the use of “2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine” in catalyst design. Its molecular structure might be tailored to facilitate specific chemical reactions, improving efficiency and selectivity in industrial processes. This application is vital for developing more sustainable and cost-effective production methods .
Environmental Science: Pollutant Interaction Analysis
Lastly, in environmental science, this compound could be studied for its interactions with pollutants. Understanding how it binds with environmental toxins could lead to the development of new methods for pollution control and remediation. It might also serve as a model compound for studying the environmental fate of similar organic molecules .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-5-8-16(15(17)9-11)18-14-7-6-12-3-2-4-13(12)10-14/h5-10H,2-4,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTMMWUCZHFSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC3=C(CCC3)C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


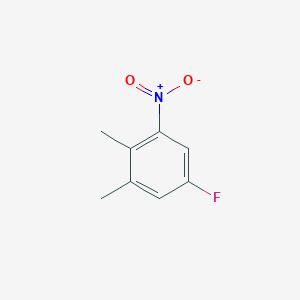
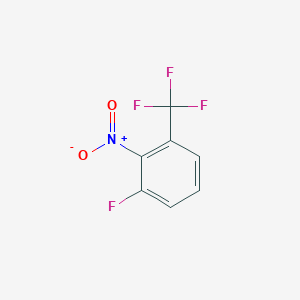
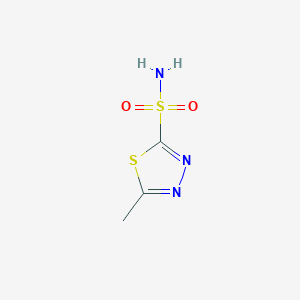

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)
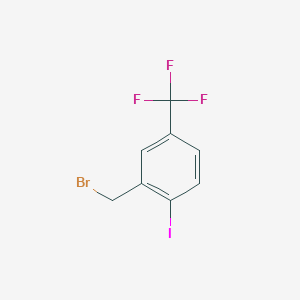

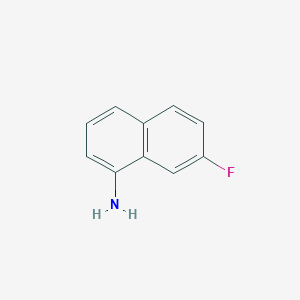
![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)


